

Comprehensive Toxicity & Safety Profile: Loratadine N-Formyl Impurity

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Compound of Interest

Compound Name: 4-Formyl Loratadine

CAS No.: 1076198-16-7

Cat. No.: B563504

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CAS: 117810-61-4 | Structural Alert Assessment & Control Strategy[1]

Executive Summary

Loratadine N-Formyl Impurity (also known as N-Formyl Desloratadine) is a significant degradation product and process-related impurity found in Loratadine and Desloratadine formulations.[1] Unlike oxidative degradants derived directly from the API, this impurity typically arises from a Drug-Excipient Interaction (DEI) involving the reaction of the metabolite Desloratadine with formic acid precursors present in excipients (e.g., PEG, PVP).[1]

From a toxicological perspective, this impurity is classified under ICH M7 Class 5 (Non-Mutagenic Impurity). It does not share the high-potency mutagenic structural alerts associated with N-nitroso compounds.[1] Consequently, its control limits are governed by ICH Q3B(R2) (general degradation products) rather than the stringent Threshold of Toxicological Concern (TTC) applied to mutagens.

Chemical Identity & Formation Mechanism[1]

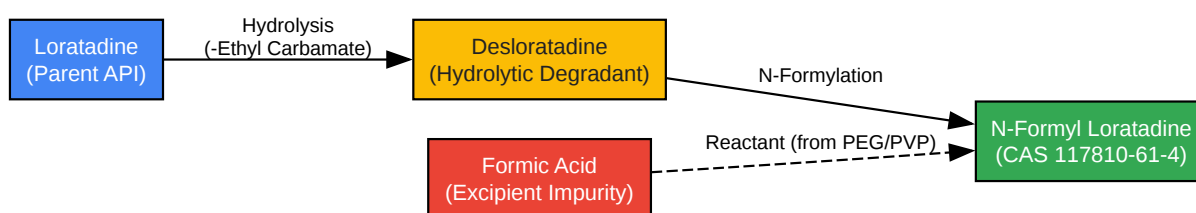
Chemical Data

Parameter	Detail
Common Name	Loratadine N-Formyl Impurity; N-Formyl Desloratadine
Chemical Name	8-Chloro-6,11-dihydro-11-(1-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
CAS Number	117810-61-4
Molecular Formula	C ₂₀ H ₁₉ ClN ₂ O
Molecular Weight	338.83 g/mol
Parent API	Loratadine (via Desloratadine)
Regulatory Status	USP Related Compound F; EP Impurity

Formation Pathway: The Drug-Excipient Interaction

The formation of N-Formyl Loratadine is a two-step process.[1] First, Loratadine undergoes hydrolysis (loss of the ethyl carbamate group) to form Desloratadine. Second, the secondary amine of Desloratadine reacts with formic acid or formyl species often found as impurities in polyethylene glycol (PEG) or povidone (PVP) excipients.

Graphviz Diagram: Formation Mechanism



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Caption: Stepwise formation of N-Formyl Loratadine via hydrolysis followed by N-formylation with excipient-derived impurities.

Toxicological Profiling Strategy

Genotoxicity Assessment (ICH M7)

The primary safety concern for any nitrogen-bearing impurity is the potential for genotoxicity.[1] However, the N-Formyl moiety is distinct from the highly toxic N-Nitroso group.[1]

- In Silico Assessment (QSAR):
 - Method: Analysis using knowledge-based systems (e.g., Derek Nexus) and statistical systems (e.g., Sarah Nexus).[1]
 - Prediction: Negative for bacterial mutagenicity. The N-formyl group on a piperidine ring is not a structural alert for mutagenicity.[1] It functions as a stable amide-like protecting group.[1]
- In Vitro Evidence:
 - Loratadine and Desloratadine are non-mutagenic in the Ames test.
 - The N-formyl derivative metabolizes back to Desloratadine (via deformylation) or is excreted.[1] Since the parent amine (Desloratadine) is non-mutagenic, the N-formyl precursor poses negligible genotoxic risk.[1]
- Conclusion: Classified as ICH M7 Class 5.

General Toxicity & Permitted Daily Exposure (PDE)

Since the impurity is considered non-mutagenic, its safety limit is calculated based on general toxicity (ICH Q3B).

- Read-Across Approach: The toxicity profile is bridged to Desloratadine.[1]
- Point of Departure (PoD): NOAEL (No Observed Adverse Effect Level) of Desloratadine from chronic toxicity studies.
- Calculation:

- Note: For impurities chemically related to the parent with similar toxicity, the limit is often set at the qualification threshold (0.15% or 1.0 mg/day, whichever is lower) rather than a calculated PDE, unless high levels are present.

Regulatory Limits (ICH Q3B)

Dose of Drug Product	Reporting Threshold	Identification Threshold	Qualification Threshold
< 10 mg/day	0.1%	1.0% or 5 µg	1.0% or 50 µg
10 mg - 100 mg/day	0.05%	0.2% or 2 mg	0.2% or 3 mg
> 100 mg/day	0.05%	0.1%	0.15%

Most Loratadine formulations (10 mg daily) fall into the second category, setting the qualification threshold at 0.2%.

Analytical Control Strategy

To ensure patient safety, a robust LC-MS/MS method is required for quantitation, particularly if the impurity must be controlled at low levels (<0.1%).[\[1\]](#)

LC-MS/MS Methodology

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).
- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[2\]](#)
- Chromatography: C18 Column (e.g., Waters XSelect HSS T3), Gradient elution with Ammonium Formate/Methanol.

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
Loratadine	383.1	337.1	25	Loss of Ethanol
Desloratadine	311.1	259.1	30	Ring Fragmentation
N-Formyl Impurity	339.1	311.1	22	Loss of CO (-28 Da)
N-Formyl Impurity	339.1	259.1	35	Secondary Fragmentation

Graphviz Diagram: Analytical Decision Tree

Caption: Decision tree for routine monitoring vs. structural confirmation of N-Formyl impurity.

Mitigation & Control

To minimize the formation of N-Formyl Loratadine in the final drug product:

- Excipient Selection: Use "Low Peroxide" and "Low Formic Acid" grades of PEG and PVP.
- Antioxidants: Incorporate antioxidants (e.g., BHT) to prevent the oxidative degradation of excipients into formylating species.
- Packaging: Use moisture-protective packaging (e.g., Alu-Alu blisters) to reduce hydrolysis of Loratadine to Desloratadine (the precursor).[1]

References

- European Medicines Agency (EMA). (2006).[3] ICH Guideline Q3B (R2) on Impurities in New Drug Products. Retrieved from [1]
- International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

- Simson Pharma. (2024). Desloratadine N-Formyl Impurity Data Sheet (CAS 117810-61-4). Retrieved from [1]
- National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-Formyl Desloratadine.[1] Retrieved from [1]
- Reddy, K. V. S. R., et al. (2003).[4] "Impurity profile study of loratadine." Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39.[1]

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Sources

- 1. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C₂₀H₁₉ClN₂O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [shimadzu.co.kr](https://www.shimadzu.co.kr) [[shimadzu.co.kr](https://www.shimadzu.co.kr)]
- 3. [ema.europa.eu](https://www.ema.europa.eu) [[ema.europa.eu](https://www.ema.europa.eu)]
- 4. pubs.acs.org [pubs.acs.org]
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